molecular formula C9H7ClO4 B129033 3-Chloro-5-(methoxycarbonyl)benzoic acid CAS No. 153203-57-7

3-Chloro-5-(methoxycarbonyl)benzoic acid

Cat. No. B129033
M. Wt: 214.6 g/mol
InChI Key: HLARAVKGVUMKCY-UHFFFAOYSA-N
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Description

The compound of interest, 3-Chloro-5-(methoxycarbonyl)benzoic acid, is a chemical entity that appears to be a key intermediate in various synthetic pathways. It is structurally related to benzoic acid derivatives, which are often utilized in the synthesis of pharmaceuticals and other organic compounds. The presence of chloro and methoxycarbonyl substituents on the benzene ring suggests that it could be a versatile intermediate for further functionalization.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a key intermediate for the synthesis of SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was prepared from dimethyl terephthalate through a multi-step process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization with a total yield of 24% on a 70 kg batch scale . Although this does not directly describe the synthesis of 3-Chloro-5-(methoxycarbonyl)benzoic acid, the methodologies employed could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of 3-Chloro-5-(methoxycarbonyl)benzoic acid, they do offer insights into related compounds. For example, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been synthesized and characterized, including their crystal structures . These studies on structurally similar compounds can provide a foundation for understanding the molecular geometry and potential coordination chemistry of 3-Chloro-5-(methoxycarbonyl)benzoic acid.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is well-documented, and the provided papers discuss various reactions involving similar compounds. For instance, the basic hydrolysis of a benzodiazepinone derivative resulted in the formation of a methoxycarbonylmethyl derivative, which is structurally related to the methoxycarbonyl group in 3-Chloro-5-(methoxycarbonyl)benzoic acid . Additionally, the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids with n-butyl lithium–potassium tert-butoxide has been reported, which could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-(methoxycarbonyl)benzoic acid can be inferred from related compounds. For example, the photophysical properties of lanthanide complexes derived from benzoic acid derivatives have been studied, indicating that these compounds can serve as efficient light-harvesting chromophores . Although the exact properties of 3-Chloro-5-(methoxycarbonyl)benzoic acid are not detailed in the provided papers, the properties of similar compounds suggest that it may exhibit interesting optical and electronic characteristics.

Scientific Research Applications

Synthesis and Industrial Applications

  • 3-Chloro-5-(methoxycarbonyl)benzoic acid is utilized as a key intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy. A practical, scalable process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization has been developed for its production, demonstrating cost-effectiveness and scalability (Zhang et al., 2022).

Organic Synthesis

  • It is involved in the directed lithiation of unprotected benzoic acids, contributing to the synthesis of ortho-substituted products. This demonstrates its role in facilitating specific chemical reactions and contributing to the development of various benzoic acid derivatives (Bennetau et al., 1995).

Food Additives and Antibiotics

  • This compound has been synthesized from methyl orsellinate, highlighting its potential use as a food additive and a constituent in the synthesis of orthosomycin antibiotics like avilamycin and everninomycin (Dornhagen & Scharf, 1985).

Optical and Electronic Materials

  • Research indicates its potential in creating novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates with significant nonlinearity, suggesting applications in optical limiting and electronic materials (Chandrakantha et al., 2013).

Plant Growth Regulation

  • Studies on plant growth-regulating substances have examined derivatives of benzoic acids, including chloro- and methyl-substituted compounds, for their effects on plant growth and development (Pybus et al., 1959).

Polymer Chemistry

  • It is used in doping polyaniline, a conducting polymer. This application in polymer chemistry suggests its utility in enhancing the electrical properties of materials (Amarnath & Palaniappan, 2005).

Environmental Applications

  • The compound has been explored for adsorption-based recovery of cobalt, demonstrating its potential in environmental cleanup and resource recovery (Gunjate et al., 2020).

properties

IUPAC Name

3-chloro-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLARAVKGVUMKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646575
Record name 3-Chloro-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(methoxycarbonyl)benzoic acid

CAS RN

153203-57-7
Record name 1-Methyl 5-chloro-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153203-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Step N1. A mixture of dimethyl 5-chloroisophthalate (6.84 g, 30 mmol), in methanol (150 mL) was treated with 1M sodium hydroxide (27 mL, 27 mmol) and the reaction stirred at room temperature for 16 hours. The mixture was concentrated under vacuum and the resulting residue was dissolved in water. The mixture was extracted with ethyl acetate three times. The organic extract was dried over anhydrous sodium sulfate, filtered and concentrated to afford 3-chloro-5-(methoxycarbonyl)benzoic acid (4.8 g, 75%).
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6.84 g
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27 mL
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Synthesis routes and methods III

Procedure details

To a solution of 5-chloroisophthalic acid dimethyl ester (457 mg, 2 mmol) in methanol (10 mL) is added aqueous 1M NaOH (1.0 mL, 0.65 mmol) and the mixture is stirred at room temperature for 18 hours. The solvent is removed under reduced pressure and water is added to the residue. The solution is washed with ethyl acetate and the aqueous phase is acidified with aqueous 1M HCl. The mixture is extracted with ethyl acetate and the organic phase is washed with brine and dried over sodium sulfate. The solvent is removed under reduced pressure to give the title compound. MS 213.2 (M−1); 1H-NMR (400 MHz, DMSO-d6); δ ppm 3.91 (s, 3H), 8.15 (s, 2H), 8.38 (s, 1H), 13.71 (s, 1H).
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457 mg
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10 mL
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Synthesis routes and methods IV

Procedure details

In a 5 liter 3-necked round-bottomed flask were placed 5-chloroisophthalic acid dimethyl ester (146.4 g) and methanol (2.5 liters). To the resulting solution was added (dropwise) a solution of potassium hydroxide (42.8 g) in methanol (500 ml) with vigourous stirring under nitrogen. The resulting mixture was refluxed 2 hours, cooled down and the solvent was then eliminated in the rotavap. The residue was taken up in water (800 ml), the pH brought to 8 and the resulting solution washed with ethyl ether. The aqueous solution was made acidic with aqueous hydrochloric acid and extracted with ethyl acetate (3×400 ml). The combined organic layers were dried (magnesium sulfate) and the solvent was then eliminated in the rotavap. The solid residue was stirred in 1.3 liters of chloroform overnight and filtered. The solvent was then evaporated yielding 5-chloroisophthalic acid monomethyl ester as a white solid (29 g).
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146.4 g
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800 mL
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2.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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